(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholestenone can be synthesized through several methods, one of which involves the oxidation of cholesterol. A common procedure includes the use of aluminum tert-butoxide in a benzene-acetone mixture. The reaction is carried out at a temperature of 75-85°C for about 8 hours. The product is then purified through crystallization .
Industrial Production Methods: In industrial settings, cholestenone is often produced using microbial transformation of cholesterol. This method employs specific bacteria or fungi that can oxidize cholesterol to cholestenone with high regio- and stereoselectivity. This biotechnological approach is favored for its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Cholestenone undergoes various chemical reactions, including:
Oxidation: Cholestenone can be further oxidized to produce cholest-4-en-3-one derivatives.
Reduction: It can be reduced to form cholestanol.
Substitution: Various substituents can be introduced at different positions on the cholestenone molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Cholest-4-en-3-one derivatives.
Reduction: Cholestanol.
Substitution: Various substituted cholestenone derivatives.
Scientific Research Applications
Cholestenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Cholestenone is studied for its role in cell membrane dynamics and cholesterol metabolism.
Industry: Cholestenone is utilized in the production of steroid hormones and other pharmaceuticals.
Mechanism of Action
Cholestenone exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to reduce membrane order and facilitate the flip-flop of lipids across the membrane. Cholestenone also inhibits the biosynthesis of the cell wall in certain bacteria, thereby exhibiting antibacterial properties . The molecular targets include enzymes involved in cholesterol metabolism and cell wall synthesis .
Comparison with Similar Compounds
- Cholesterol
- Cholestanol
- Coprostanol
Cholestenone stands out due to its distinct chemical structure and its ability to undergo a variety of chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C27H44O |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
NYOXRYYXRWJDKP-RNMWJFICSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.